2,6-Difluoro-4-metoxibenzamida

Descripción general

Descripción

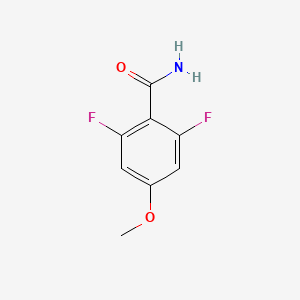

2,6-Difluoro-4-methoxybenzamide is an organic compound with the molecular formula C8H7F2NO2 and a molecular weight of 187.15 g/mol. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzamide core

Aplicaciones Científicas De Investigación

2,6-Difluoro-4-methoxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antibacterial properties.

Medicine: It is investigated for its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and chemical products.

Mecanismo De Acción

Target of Action

The primary target of 2,6-Difluoro-4-methoxybenzamide (DFMBA) is the protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division. It forms a ring at the future site of the septum—the point where the cell will divide. Inhibiting FtsZ disrupts this process, preventing the bacteria from dividing and proliferating .

Mode of Action

DFMBA interacts with FtsZ through strong hydrophobic interactions between the difluoroaromatic ring of DFMBA and several key residues of the allosteric pocket of FtsZ . Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The carboxamide group of DFMBA forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 . These interactions inhibit the function of FtsZ, thereby inhibiting bacterial cell division .

Biochemical Pathways

The inhibition of FtsZ by DFMBA affects the bacterial cell division pathway. By preventing the formation of the FtsZ ring, DFMBA disrupts the process of septum formation, which is a critical step in bacterial cell division . This disruption prevents the bacteria from dividing and proliferating, effectively inhibiting the growth of the bacterial population .

Result of Action

The result of DFMBA’s action is the inhibition of bacterial cell division. By binding to and inhibiting the function of FtsZ, DFMBA prevents the formation of the septum, a necessary step in bacterial cell division . This inhibition disrupts the cell division process, preventing the bacteria from dividing and proliferating .

Análisis Bioquímico

Biochemical Properties

2,6-Difluoro-4-methoxybenzamide has been found to interact with several key residues of the allosteric pocket of proteins, specifically between the 2-fluoro substituent and residues Val203 and Val297 and between the 6-fluoro group and the residues Asn263 . These interactions are primarily hydrophobic in nature .

Molecular Mechanism

The molecular mechanism of 2,6-Difluoro-4-methoxybenzamide involves its non-planar conformation, which allows it to interact more easily with proteins . The presence of fluorine atoms in the compound is responsible for its non-planarity . The compound exerts its effects at the molecular level through binding interactions with biomolecules and potential changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,6-difluorobenzonitrile and methanol.

Reaction Conditions: The reaction is carried out under reflux conditions with a strong base such as sodium hydroxide.

Amide Formation: The nitrile group is hydrolyzed to form the amide group, resulting in the formation of 2,6-Difluoro-4-methoxybenzamide.

Industrial Production Methods: In an industrial setting, the production of 2,6-Difluoro-4-methoxybenzamide may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,6-Difluoro-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Substitution reactions can occur at the fluorine or methoxy positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Carboxylic acids and other oxidized derivatives.

Reduction Products: Reduced derivatives of the compound.

Substitution Products: Derivatives with different substituents at the fluorine or methoxy positions.

Comparación Con Compuestos Similares

3-Methoxybenzamide

2,6-Difluoro-3-methoxybenzamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2,6-Difluoro-4-methoxybenzamide is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

2,6-Difluoro-4-methoxybenzamide features a benzene ring with two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position. This unique substitution pattern contributes to its distinctive chemical properties and potential biological activities.

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| 2,6-Difluoro-4-methoxybenzamide | C9H8F2N2O2 | Two fluorine atoms, one methoxy group |

The biological activity of 2,6-Difluoro-4-methoxybenzamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms enhances binding affinity and selectivity towards various enzymes and receptors, potentially leading to inhibition or modulation of their activity. For instance, studies suggest that this compound may inhibit bacterial cell division proteins like FtsZ, which is crucial for bacterial proliferation .

Antimicrobial Activity

Research has demonstrated that 2,6-Difluoro-4-methoxybenzamide exhibits significant antimicrobial properties. In vitro studies have shown that it can effectively inhibit the growth of various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The compound's mechanism involves disrupting bacterial cell division, leading to cell death.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of 2,6-Difluoro-4-methoxybenzamide against multiple strains of S. aureus. The results indicated that the compound could reduce bacterial counts below detectable limits within hours of treatment. Specifically:

- Minimum Inhibitory Concentration (MIC) :

- S. aureus ATCC25923: 0.06 μg/mL

- B. subtilis ATCC9372: 0.125 μg/mL

This rapid bactericidal effect highlights its potential as a therapeutic agent against resistant bacterial strains .

Anticancer Potential

In addition to its antimicrobial effects, 2,6-Difluoro-4-methoxybenzamide has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

The SAR studies have been crucial in optimizing the biological activity of compounds related to 2,6-Difluoro-4-methoxybenzamide. Variations in substitution patterns have been explored to enhance potency and selectivity against target proteins.

| Analog | Activity | Comments |

|---|---|---|

| 2,3-Difluoro-4-methoxybenzamide | Moderate | Different substitution pattern affects binding affinity |

| 2,5-Difluoro-4-methoxybenzamide | High | Enhanced binding due to fluorine positioning |

Propiedades

IUPAC Name |

2,6-difluoro-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRDIJHNSYWYIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381121 | |

| Record name | 2,6-Difluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125369-57-5 | |

| Record name | 2,6-Difluoro-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.